Methyl 2,2,3,3,4,4-hexafluorobutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

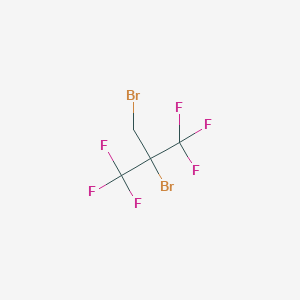

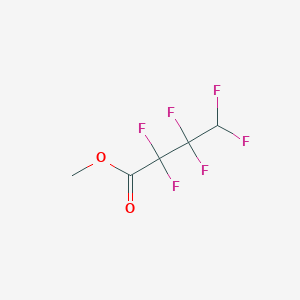

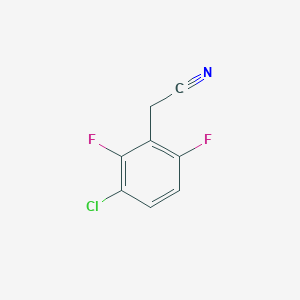

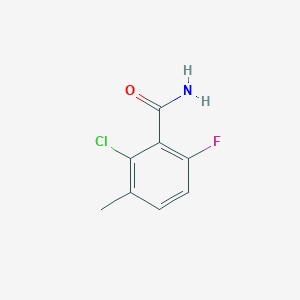

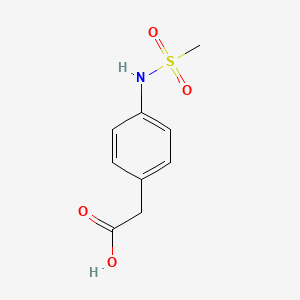

Methyl 2,2,3,3,4,4-hexafluorobutanoate is an organic compound with the molecular formula C5H4F6O2123. It belongs to the family of fluorinated carboxylic acid esters4.

Synthesis Analysis

The synthesis of Methyl 2,2,3,3,4,4-hexafluorobutanoate is not explicitly mentioned in the search results. However, related compounds such as methyl 2-bromo-2,3,3,4,4,4-hexafluorobutanoate5 and 2,2,3,4,4,4-Hexafluorobutyl methacrylate6 have been synthesized, suggesting that similar methods could potentially be used for the synthesis of Methyl 2,2,3,3,4,4-hexafluorobutanoate.Molecular Structure Analysis

The molecular structure of Methyl 2,2,3,3,4,4-hexafluorobutanoate consists of a butanoate backbone with six fluorine atoms attached, making it a highly fluorinated compound78. The exact 3D conformer is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving Methyl 2,2,3,3,4,4-hexafluorobutanoate are not detailed in the search results. However, given its structure, it may participate in reactions typical of esters and highly fluorinated compounds.Physical And Chemical Properties Analysis

Methyl 2,2,3,3,4,4-hexafluorobutanoate has a molecular weight of 210.07 g/mol2. It has a complex structure with a topological polar surface area of 26.3 Ų2. It has no hydrogen bond donor count and eight hydrogen bond acceptor counts2. The compound is covalently bonded and has a rotatable bond count of 32.科学研究应用

Application in Polymer Science

- Summary of the Application : This compound is used as a modifier of the (meth)acrylate resin . It is also used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers .

- Methods of Application : The compound is used in atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFBMA) using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator .

- Results or Outcomes : The result is a well-defined organic/inorganic hybrid fluorinated star polymer .

Application in Paint and Varnish Industry

- Summary of the Application : This compound has been broadly applied to high-performance paint and varnish in the textile, paper, leather, construction, automotive and aerospace industries, optics and microelectronics .

- Methods of Application : The compound is used as a modifier in the formulation of paints and varnishes .

- Results or Outcomes : The introduction of this compound into the formulation of paints and varnishes improves their performance characteristics .

Application in Material Science

- Summary of the Application : This compound has been used in the synthesis of novel cross-linkable copolymers . These copolymers have unique microphase separation, which make them have broad application including dispersants, compatibilizers, surfactants, emulsifiers, foam stabilizers and templates for functional materials .

- Methods of Application : The compound is used in atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFMA) using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator .

- Results or Outcomes : The result is a well-defined organic/inorganic hybrid fluorinated star polymer .

安全和危害

The specific safety and hazards associated with Methyl 2,2,3,3,4,4-hexafluorobutanoate are not provided in the search results. As with any chemical, appropriate safety measures should be taken when handling it, and Material Safety Data Sheet (MSDS) guidelines should be followed.

未来方向

The future directions for the use and study of Methyl 2,2,3,3,4,4-hexafluorobutanoate are not specified in the search results. Given its highly fluorinated nature, it may have potential applications in areas where such compounds are typically used, such as in the production of pharmaceuticals, agrochemicals, and performance materials. However, further research would be needed to confirm this.

属性

IUPAC Name |

methyl 2,2,3,3,4,4-hexafluorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c1-13-3(12)5(10,11)4(8,9)2(6)7/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDSBACGSFZSPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

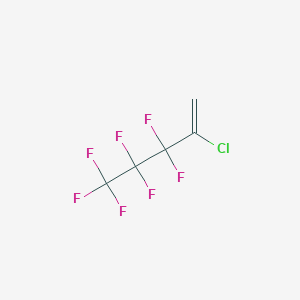

COC(=O)C(C(C(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379546 |

Source

|

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2,3,3,4,4-hexafluorobutanoate | |

CAS RN |

356-32-1 |

Source

|

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)